molecular formula C9H16N4O B13242855 2-[3-(Methoxymethyl)-1H-1,2,4-triazol-5-yl]piperidine

2-[3-(Methoxymethyl)-1H-1,2,4-triazol-5-yl]piperidine

Cat. No.: B13242855
M. Wt: 196.25 g/mol
InChI Key: QCLGIFIVICYMEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[3-(Methoxymethyl)-1H-1,2,4-triazol-5-yl]piperidine is a chemical building block of significant interest in medicinal chemistry and drug discovery research. This compound features a piperidine ring linked to a methoxymethyl-substituted 1,2,4-triazole, a structural motif commonly found in the development of pharmacologically active molecules. Compounds incorporating the 1,2,4-triazole-heterocycle piperidine scaffold are frequently investigated as potential inhibitors and modulators of various biological targets . Similar structures have been utilized in research focused on key signaling pathways, such as the PI3K/Akt/mTOR and JAK/STAT pathways, which are crucial in cell proliferation and survival . The presence of the piperidine ring enhances the molecule's potential as a central scaffold for building more complex structures, contributing to favorable pharmacokinetic properties . Furthermore, the 1,2,4-triazole core is a privileged structure in agrochemical and pharmaceutical research, known for its diverse biological activities . This product is intended for use in high-throughput screening assays, hit-to-lead optimization, and as a key intermediate in the synthesis of more complex chemical entities for research purposes. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

Molecular Formula

C9H16N4O

Molecular Weight

196.25 g/mol

IUPAC Name

2-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]piperidine

InChI

InChI=1S/C9H16N4O/c1-14-6-8-11-9(13-12-8)7-4-2-3-5-10-7/h7,10H,2-6H2,1H3,(H,11,12,13)

InChI Key

QCLGIFIVICYMEX-UHFFFAOYSA-N

Canonical SMILES

COCC1=NC(=NN1)C2CCCCN2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(Methoxymethyl)-1H-1,2,4-triazol-5-yl]piperidine typically involves the formation of the triazole ring followed by the attachment of the piperidine moiety. One common method involves the reaction of a methoxymethyl-substituted hydrazine with a suitable nitrile to form the triazole ring. This intermediate is then reacted with a piperidine derivative under appropriate conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

2-[3-(Methoxymethyl)-1H-1,2,4-triazol-5-yl]piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[3-(Methoxymethyl)-1H-1,2,4-triazol-5-yl]piperidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 2-[3-(Methoxymethyl)-1H-1,2,4-triazol-5-yl]piperidine involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The piperidine ring may enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following table highlights key structural analogues and their distinguishing features:

Compound Name Substituents/Modifications Key Properties/Applications References
2-[5-(Methoxymethyl)-1H-1,2,4-triazol-3-yl]piperidine hydrochloride Methoxymethyl at triazole-5; piperidine at triazole-3 Positional isomer of target; MW 232.71; pharmaceutical intermediate
2-[3-(4-Pyridyl)-1H-1,2,4-triazol-5-yl]pyridine Pyridyl at triazole-3; pyridine backbone 55.64-fold increase in MMD plasma; potential biomarker
2-(3-(4-Nitrophenyl)-1H-1,2,4-triazol-5-yl)pyridine (L1) Nitrophenyl at triazole-3 Ligand for iridium complexes; catalytic/materials applications
2-(((3-(2,3-Dimethoxyphenyl)-1H-1,2,4-triazol-5-yl)thio)methyl)pyridine Thioether linkage; dimethoxyphenyl at triazole-3 GRAS flavoring agent; evaluated for toxicity (LD50 > 2000 mg/kg)
3-(5-Methyl-1H-1,2,4-triazol-3-yl)piperidine Methyl at triazole-5; piperidine at triazole-3 Predicted CCS (Ų): 138.5 ([M+H]+); limited literature data
4-(3-Isopropyl-1-methyl-1H-1,2,4-triazol-5-yl)piperidine Isopropyl and methyl at triazole-3; piperidine at triazole-5 Enhanced lipophilicity; CAS 1343384-62-2; supplier data available

Physicochemical Properties

  • Lipophilicity : Alkyl groups (e.g., isopropyl in ) increase lipophilicity, whereas polar groups (e.g., methoxymethyl) enhance solubility.
  • Electronic Effects : Electron-withdrawing groups (e.g., nitro in L1, CF3 in ) improve stability but may reduce bioavailability.
  • Positional Isomerism : The triazole substitution position (3 vs. 5) alters molecular geometry and binding interactions, as seen in vs. the target compound.

Biological Activity

The compound 2-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]piperidine is a synthetic derivative that combines the piperidine moiety with a triazole ring. This structure has garnered attention due to its potential biological activities, including antimicrobial, anticancer, and antifungal properties. This article reviews the biological activity of this compound based on available research findings, case studies, and relevant data.

The molecular formula of this compound is C9H16N4OC_9H_{16}N_4O with a molecular weight of 232.71 g/mol. Below is a summary of its chemical properties:

PropertyValue
Chemical FormulaC9H16N4O
Molecular Weight232.71 g/mol
IUPAC NameThis compound
AppearancePowder
Storage TemperatureRoom Temperature

Antimicrobial Activity

Research has demonstrated that triazole derivatives exhibit significant antimicrobial properties. A study on related piperidine derivatives indicated that compounds containing triazole rings displayed potent activity against various fungi, including Candida auris and Candida albicans. These compounds induced cell cycle arrest and apoptosis in fungal cells at low concentrations (MIC values ranging from 0.24 to 0.97 μg/mL) . The mechanism of action often involves disruption of the fungal plasma membrane and interference with DNA synthesis.

Anticancer Activity

The anticancer potential of triazole-containing piperidine derivatives has been explored in several studies. For instance, compounds similar to this compound have been shown to induce apoptosis in breast cancer cell lines (MDA-MB-231) through mechanisms involving DNA fragmentation and cell viability reduction . In vitro assays demonstrated that these compounds significantly decreased cell viability at concentrations as low as 50 µM over a 72-hour incubation period.

Table 1: Cytotoxic Effects on MDA-MB-231 Cells

CompoundCell Viability (%)Concentration (μM)Time (hours)
Control100--
2-[3-(methoxymethyl)-triazole]71.63 ± 10.985072

The mechanism by which these compounds exert their biological effects includes:

  • Induction of Apoptosis: Studies have shown that these compounds can activate apoptotic pathways in cancer cells, leading to programmed cell death.
  • Cell Cycle Arrest: The compounds have been reported to cause cell cycle arrest at the S-phase in fungal cells, preventing proliferation .

Case Studies

Several case studies highlight the effectiveness of triazole derivatives in clinical settings:

  • Fungal Infections: A clinical trial evaluated the efficacy of piperidine-based triazoles against resistant strains of Candida, demonstrating significant antifungal activity and lower toxicity profiles compared to traditional antifungals .
  • Cancer Treatment: Preclinical studies using animal models showed that piperidine derivatives could reduce tumor size in xenograft models of breast cancer when administered at therapeutic doses .

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